ethyl [2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Description
Ethyl [2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a pyrazolo[3,4-b]pyridine core, a thiazole ring, and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3,5-dimethyl-1H-pyrazole and 2-chloropyridine derivatives.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thioamides
Biological Activity
Ethyl [2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N6O2S with a molecular weight of approximately 396.5 g/mol. The compound features a pyrazolo[3,4-b]pyridine core linked to a thiazole moiety through an amide bond, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Antiproliferative Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis by activating caspases and modulating the expression of proteins involved in cell cycle regulation and apoptosis pathways .
- Inhibition of Kinases : Pyrazolo derivatives have been reported to inhibit several kinases involved in cancer progression. For example, compounds in this class have demonstrated inhibitory activity against p90 ribosomal S6 kinases (RSK2), which play a role in cell proliferation and survival .
- Antimicrobial Properties : The thiazole ring in the compound may contribute to antimicrobial activity, as thiazole derivatives are known for their efficacy against various bacterial strains and fungi .
Anticancer Activity
A study assessed the anticancer properties of related compounds against human cancer cell lines including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The results indicated that certain substitutions on the pyrazole ring significantly enhanced antiproliferative activity compared to unsubstituted analogs .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Ethyl [2-(...)] | MCF-7 | 10 |
Ethyl [2-(...)] | K562 | 15 |
Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of thiazole-containing compounds. Results showed that these compounds exhibited moderate to strong activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Properties
Molecular Formula |
C19H23N5O3S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H23N5O3S/c1-6-27-15(25)7-12-9-28-19(20-12)22-18(26)13-8-14(10(2)3)21-17-16(13)11(4)23-24(17)5/h8-10H,6-7H2,1-5H3,(H,20,22,26) |
InChI Key |
QDMZAWKJSFBTQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C(C)C |
Origin of Product |
United States |
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